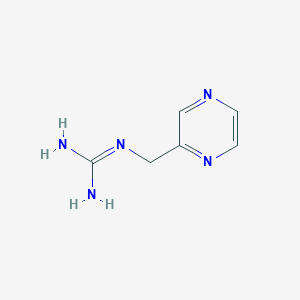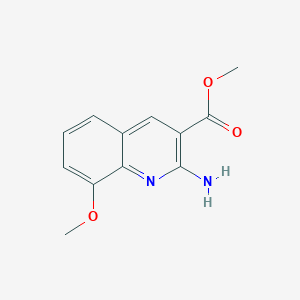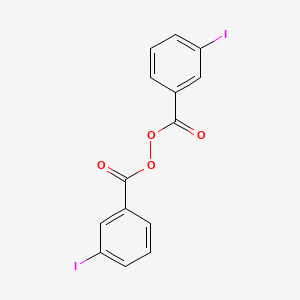
Bis(3-iodobenzoyl) Peroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(3-iodobenzoyl) Peroxide is an organic peroxide compound with the molecular formula C14H8I2O4. It is characterized by the presence of two 3-iodobenzoyl groups connected by a peroxide linkage. This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-iodobenzoyl) Peroxide typically involves the reaction of 3-iodobenzoic acid with hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The general reaction can be represented as follows:
[ 2 \text{C}_7\text{H}_4\text{IO}_2 + \text{H}_2\text{O}2 \rightarrow \text{C}{14}\text{H}_8\text{I}_2\text{O}_4 + 2 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
Bis(3-iodobenzoyl) Peroxide undergoes various types of chemical reactions, including:
Oxidation: As a strong oxidizing agent, it can oxidize a wide range of organic and inorganic compounds.
Reduction: Under specific conditions, it can be reduced to form 3-iodobenzoic acid.
Substitution: It can participate in substitution reactions where the iodine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other peroxides. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Reagents such as halogens or nucleophiles are used in the presence of catalysts or under specific conditions to facilitate the substitution reactions.
Major Products Formed
Oxidation: The major products include oxidized organic compounds and 3-iodobenzoic acid.
Reduction: The primary product is 3-iodobenzoic acid.
Substitution: The products depend on the substituents introduced during the reaction.
科学研究应用
Bis(3-iodobenzoyl) Peroxide has a wide range of applications in scientific research, including:
Chemistry: It is used as an initiator in polymerization reactions and as an oxidizing agent in various organic synthesis processes.
Biology: It is employed in studies involving oxidative stress and its effects on biological systems.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of Bis(3-iodobenzoyl) Peroxide involves the generation of free radicals upon decomposition. These free radicals initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
相似化合物的比较
Similar Compounds
Benzoyl Peroxide: A widely used organic peroxide with similar oxidizing properties but without the iodine atoms.
Di-tert-butyl Peroxide: Another organic peroxide used as an initiator in polymerization reactions.
Bis(4-chlorobenzoyl) Peroxide: Similar in structure but with chlorine atoms instead of iodine.
Uniqueness
Bis(3-iodobenzoyl) Peroxide is unique due to the presence of iodine atoms, which impart specific reactivity and properties. The iodine atoms enhance its oxidizing power and make it suitable for specialized applications where other peroxides may not be effective.
属性
分子式 |
C14H8I2O4 |
|---|---|
分子量 |
494.02 g/mol |
IUPAC 名称 |
(3-iodobenzoyl) 3-iodobenzenecarboperoxoate |
InChI |
InChI=1S/C14H8I2O4/c15-11-5-1-3-9(7-11)13(17)19-20-14(18)10-4-2-6-12(16)8-10/h1-8H |
InChI 键 |
WDJGALDSMUTURZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)I)C(=O)OOC(=O)C2=CC(=CC=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5H-Tetrazole-5-thione, 1-[3,5-bis(trifluoromethyl)phenyl]-1,2-dihydro-](/img/structure/B15332472.png)

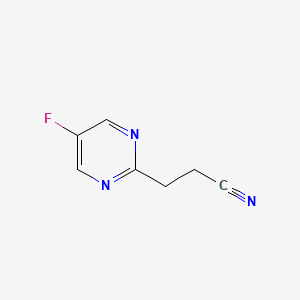
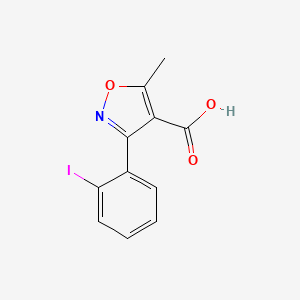
![8-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15332483.png)

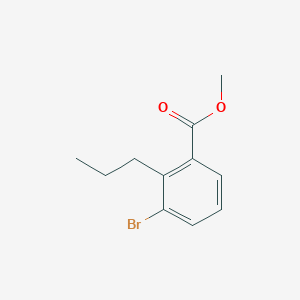
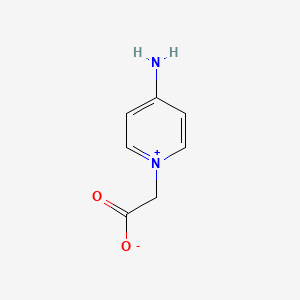
![(S)-5-[4-Chloro-3-(trifluoromethyl)phenyl]-6-methyl-3,6-dihydro-2H-1,3,4-oxadiazin-2-one](/img/structure/B15332508.png)

![8-bromospiro[3,4-dihydro-1,4-benzoxazepine-2,1'-cyclopropane]-5-one](/img/structure/B15332518.png)
